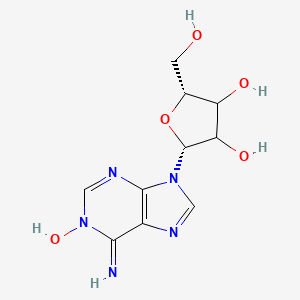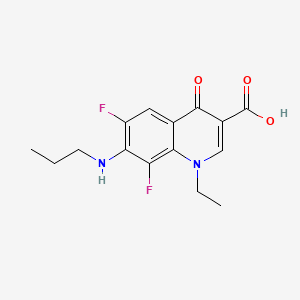
1-Ethyl-6,8-difluoro-4-oxo-7-(propylamino)-1,4-dihydro-3-quinolinecarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Ethyl-6,8-difluoro-4-oxo-7-(propylamino)-1,4-dihydro-3-quinolinecarboxylic acid is a synthetic compound belonging to the quinolone class of antibiotics. It is characterized by its unique structure, which includes a quinoline core, fluorine atoms at positions 6 and 8, and a propylamino group at position 7. This compound is known for its potent antibacterial properties and is used in various scientific research applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl-6,8-difluoro-4-oxo-7-(propylamino)-1,4-dihydro-3-quinolinecarboxylic acid typically involves the following steps:
Formation of the Quinoline Core: The quinoline core is synthesized through a condensation reaction between aniline derivatives and β-ketoesters under acidic conditions.
Introduction of Fluorine Atoms: Fluorination at positions 6 and 8 is achieved using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Addition of the Propylamino Group: The propylamino group is introduced via nucleophilic substitution using propylamine.
Carboxylation: The carboxylic acid group is introduced through carboxylation reactions using carbon dioxide or carboxylating agents.
Industrial Production Methods: Industrial production of this compound involves optimizing the above synthetic routes to achieve high yields and purity. This includes using continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline core, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to a hydroxyl group.
Substitution: The fluorine atoms and the propylamino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: Hydroxyquinolines.
Substitution: Various substituted quinolines depending on the nucleophile used.
科学的研究の応用
1-Ethyl-6,8-difluoro-4-oxo-7-(propylamino)-1,4-dihydro-3-quinolinecarboxylic acid is widely used in scientific research due to its antibacterial properties. It is used in:
Chemistry: As a model compound for studying quinolone synthesis and reactivity.
Biology: In studies of bacterial resistance mechanisms and the development of new antibiotics.
Medicine: As a lead compound for developing new antibacterial drugs.
Industry: In the production of antibacterial coatings and materials.
作用機序
The compound exerts its antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription. This inhibition leads to the disruption of bacterial DNA processes, ultimately causing cell death. The molecular targets are the DNA gyrase and topoisomerase IV enzymes, and the pathways involved include the inhibition of DNA supercoiling and relaxation.
類似化合物との比較
Ciprofloxacin: Another quinolone antibiotic with similar antibacterial properties but different substituents.
Levofloxacin: A fluoroquinolone with a different stereochemistry and substituents.
Moxifloxacin: A quinolone with a methoxy group at position 8 instead of fluorine.
Uniqueness: 1-Ethyl-6,8-difluoro-4-oxo-7-(propylamino)-1,4-dihydro-3-quinolinecarboxylic acid is unique due to its specific substituents, which confer distinct antibacterial properties and a different spectrum of activity compared to other quinolones.
特性
分子式 |
C15H16F2N2O3 |
|---|---|
分子量 |
310.30 g/mol |
IUPAC名 |
1-ethyl-6,8-difluoro-4-oxo-7-(propylamino)quinoline-3-carboxylic acid |
InChI |
InChI=1S/C15H16F2N2O3/c1-3-5-18-12-10(16)6-8-13(11(12)17)19(4-2)7-9(14(8)20)15(21)22/h6-7,18H,3-5H2,1-2H3,(H,21,22) |
InChIキー |
LYRUNHNPCAIEDW-UHFFFAOYSA-N |
正規SMILES |
CCCNC1=C(C=C2C(=C1F)N(C=C(C2=O)C(=O)O)CC)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


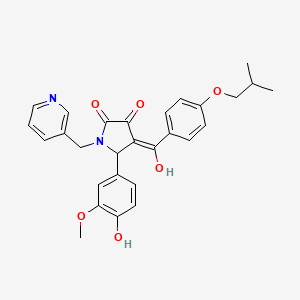
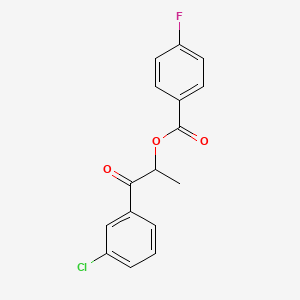
![9-methyl-2-(4-methylphenyl)-2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one](/img/structure/B15283709.png)
![3-isopentyl-N-[2-(1H-pyrrol-1-yl)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B15283710.png)
![2-[4-(acetylamino)phenyl]-N-cyclopropyl-3-oxo-1,2,4,5-tetrahydro-5,7a-epoxyisoindole-4-carboxamide](/img/structure/B15283716.png)
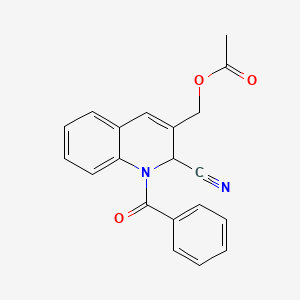
![4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-5-(2-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B15283726.png)
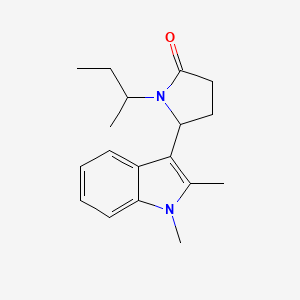

![methyl 4-[(6-hydroxy-3-oxo-7-(1-pyrrolidinylmethyl)-1-benzofuran-2(3H)-ylidene)methyl]benzoate](/img/structure/B15283743.png)
![2-{2-[(1H-perimidin-2-ylmethyl)sulfanyl]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B15283751.png)
![5-(2,3-dimethoxyphenyl)-3-hydroxy-4-(3-methoxybenzoyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B15283759.png)
![Phenyl 1-[3-(2-phenylethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]ethyl ether](/img/structure/B15283769.png)
